Secologanin
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H25Cl3O10 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
chloroform;methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C17H24O10.CHCl3/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17;2-1(3)4/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3;1H/t8-,9+,11-,12-,13+,14-,16+,17+;/m1./s1 |
InChI Key |
VQEZNDFCWHOGTG-DMYJQGTGSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.C(Cl)(Cl)Cl |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O.C(Cl)(Cl)Cl |
Synonyms |
secologanin |
Origin of Product |
United States |
Biosynthesis of Secologanin
Metabolic Pathways Converging for Secologanin (B1681713) Precursor Synthesis
The journey to this compound begins with the synthesis of its fundamental five-carbon (C5) isoprenoid precursors. In plants, two distinct pathways can produce these units: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway mdpi.comcaister.com. Isotopic labeling studies, particularly with 13C-glucose in Catharanthus roseus cell cultures, have demonstrated that the MEP pathway is the predominant route for the biosynthesis of this compound nih.govuniversiteitleiden.nlpugetsound.edu.
The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates within the plastids of plant cells caister.comuniversiteitleiden.nlresearchgate.net. It provides the essential C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), for the synthesis of monoterpenes, diterpenes, and tetraterpenes, among other isoprenoids caister.comyoutube.com. The pathway commences with the condensation of two primary metabolites: pyruvate and D-glyceraldehyde 3-phosphate universiteitleiden.nlnih.gov. This initial reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) universiteitleiden.nl. Through a series of seven enzymatic steps, the MEP pathway efficiently converts these simple sugars into the universal isoprene units required for terpenoid biosynthesis universiteitleiden.nlnih.gov. The localization of this pathway in the plastids is significant, as this is also where the initial steps of this compound biosynthesis occur universiteitleiden.nlmdpi.com.
Table 1: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Abbreviation | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and G3P to form DXP universiteitleiden.nl. |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP into MEP through a reductive isomerization nih.gov. |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | Catalyzes the coupling of MEP with CTP to produce CDP-ME nih.gov. |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to form CDP-MEP. |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to produce MEcPP. |
| 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | IspG | Catalyzes the reductive ring-opening of MEcPP to HMBPP nih.gov. |
| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH | Converts HMBPP into a mixture of IPP and DMAPP nih.gov. |
Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the final products of the MEP pathway and the universal C5 precursors for all isoprenoids caister.comnih.govnih.gov. The final step of the MEP pathway, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH), converts 4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP) into both IPP and DMAPP nih.gov. Unlike the MVA pathway, the MEP pathway can produce both isomers directly, making an IPP:DMAPP isomerase (IDI) non-essential in many organisms that rely solely on this pathway nih.gov. These two molecules are the fundamental building blocks that are condensed in subsequent steps to form larger terpenoid structures mdpi.commdpi.com.
Enzymatic Steps of the Monoterpene Secoiridoid Pathway to this compound
The dedicated pathway to this compound begins with the formation of the C10 monoterpene backbone from the C5 precursors generated by the MEP pathway. This secoiridoid pathway involves a sequence of enzymatic reactions including condensations, hydroxylations, oxidations, cyclizations, and glycosylations nih.gov.
The first phase of the secoiridoid pathway involves the creation of the acyclic monoterpene alcohol, geraniol (B1671447), which then undergoes its first critical modification.
The synthesis of the C10 precursor, geranyl diphosphate (GPP), is achieved through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP mdpi.commdpi.comnih.gov. This reaction is catalyzed by GPP synthase (GPPS), a short-chain prenyltransferase enzyme mdpi.comnih.gov. GPP is the direct precursor for all monoterpenes and serves as the entry point into the specific pathway leading to this compound wikipedia.orgmdpi.comnih.gov. The availability of GPP is a crucial control point in the biosynthesis of monoterpenoid indole (B1671886) alkaloids nih.gov.
Table 2: Initial Enzymatic Steps of the Secoiridoid Pathway
| Precursor(s) | Enzyme | Product | Reaction Type |
| IPP + DMAPP | GPP Synthase (GPPS) | Geranyl Diphosphate (GPP) | Condensation |
| Geranyl Diphosphate (GPP) | Geraniol Synthase (GES) | Geraniol | Hydrolysis |
Iridoid Skeleton Assembly
The formation of the cyclopentanopyran ring system, the core of the iridoid structure, is a pivotal stage in this compound biosynthesis.
Iridoid synthase (ISY), also known as nepetalactol synthase, catalyzes the reductive cyclization of 10-oxogeranial. nih.govuniprot.org This NADPH-dependent reaction yields a mixture of nepetalactol and its open-chain isomer, iridodial (B1216469). nih.govwikipedia.org The proposed mechanism involves an initial 1,4-reduction of the α,β-unsaturated aldehyde in 10-oxogeranial to form a reactive enol intermediate. uniprot.orgresearchgate.net This intermediate then undergoes a cyclization reaction, which can be either a hetero-Diels-Alder reaction or a Michael addition, to form the iridoid ring system. uniprot.orgnih.gov The crystal structure of iridoid synthase from Catharanthus roseus reveals that it is homologous to progesterone 5β-reductase. uniprot.orgresearchgate.net
The products of the iridoid synthase reaction, nepetalactol and iridodial, are then oxidized by iridoid oxidase (IO). nih.govuniprot.org This enzyme is a cytochrome P450, identified as CYP76A26 in Catharanthus roseus. researchgate.net Iridoid oxidase catalyzes a three-step oxidation of the iridodial-nepetalactol mixture to form 7-deoxyloganetic acid. nih.govnih.gov This enzyme is also referred to as 7-deoxyloganetic acid synthase (7DLS). nih.govresearchgate.net
7-Deoxyloganetic acid is the product of the iridoid oxidase-catalyzed oxidation of nepetalactol and iridodial. nih.govuniprot.orgwikipedia.org This carboxylic acid is a key intermediate that undergoes further modifications to ultimately yield this compound.
Glycosylation and Methylation Modifications
The final stages of this compound biosynthesis involve the addition of a glucose moiety and a methyl group, as well as further enzymatic transformations.
The pathway from 7-deoxyloganetic acid to this compound involves several key enzymatic steps:
Glycosylation: 7-deoxyloganetic acid is first glycosylated by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which utilizes UDP-glucose as the sugar donor to form 7-deoxyloganic acid. wikipedia.orguniprot.orgwikipedia.org In Catharanthus roseus, the enzyme UGT8 has been identified as a highly efficient 7-DLGT. nih.govnih.gov
Hydroxylation: The resulting 7-deoxyloganic acid is then hydroxylated at the C-7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to produce loganic acid. wikipedia.orguniprot.org
Methylation: Loganic acid subsequently undergoes methylation of its carboxyl group, a reaction catalyzed by loganic acid O-methyltransferase (LAMT). nih.govresearchgate.netwikipedia.org This step yields the intermediate loganin (B1675030).
Ring Cleavage: The final step in the formation of this compound is the oxidative cleavage of the cyclopentane (B165970) ring of loganin. This reaction is catalyzed by this compound synthase (SLS), a cytochrome P450 enzyme (CYP72A1). researchgate.netresearchgate.netwikipedia.org
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
|---|---|---|---|
| Geraniol 10-Hydroxylase | G10H (CYP76B6) | Geraniol | 10-Hydroxygeraniol |
| 10-Hydroxygeraniol Oxidoreductase | 10-HGO | 10-Hydroxygeraniol | 10-Oxogeranial |
| Iridoid Synthase | ISY/IRS | 10-Oxogeranial | Nepetalactol, Iridodial |
| Iridoid Oxidase | IO (CYP76A26) | Nepetalactol, Iridodial | 7-Deoxyloganetic Acid |
| 7-Deoxyloganetic Acid Glucosyltransferase | 7-DLGT (UGT8) | 7-Deoxyloganetic Acid, UDP-Glucose | 7-Deoxyloganic Acid |
| 7-Deoxyloganic Acid Hydroxylase | 7-DLH | 7-Deoxyloganic Acid | Loganic Acid |
| Loganic Acid O-Methyltransferase | LAMT | Loganic Acid, S-Adenosyl Methionine | Loganin |
Compound List
7-Deoxyloganetic Acid
7-Deoxyloganic Acid
Geraniol
10-Hydroxygeraniol
10-Hydroxygeranial
10-Oxogeranial
Iridodial
Loganic Acid
Loganin
Nepetalactol
this compound
UDP-Glucose
S-Adenosyl Methionine
7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) Function
A pivotal step in the iridoid pathway is the glucosylation of 7-deoxyloganetic acid, a reaction catalyzed by 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT). This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to 7-deoxyloganetic acid, resulting in the formation of 7-deoxyloganic acid. nih.govnih.gov
In the medicinal plant Catharanthus roseus (Madagascar periwinkle), this function is primarily carried out by a specific isoform of the UDP-sugar glycosyltransferase family, designated as UGT8. nih.govresearchgate.net Biochemical analyses have revealed that UGT8 possesses a high catalytic efficiency and remarkable substrate specificity, exclusively utilizing 7-deoxyloganetic acid. nih.govresearchgate.net It shows no activity towards structurally similar compounds such as loganetic acid or the aglycone 7-deoxyloganetin. nih.govwikipedia.org The critical role of UGT8 in this pathway was unequivocally demonstrated through virus-induced gene silencing (VIGS) experiments in C. roseus. Plants with suppressed UGT8 expression exhibited a significant reduction in the accumulation of both this compound and downstream MIAs, confirming the enzyme's essential function. nih.govresearchgate.netwikipedia.org
Spatially, the biosynthesis of iridoids is compartmentalized within the plant. The initial steps, leading to the formation of 7-deoxyloganic acid, occur in specialized cells known as internal phloem-associated parenchyma (IPAP) cells. nih.gov In situ hybridization studies have confirmed that UGT8 is preferentially expressed in these IPAP cells, distinct from the terminal enzymes of the pathway which are located in the leaf epidermis. nih.govnih.gov
| Enzyme | Substrate | Product | Cofactor | Organism | Key Findings |
| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | UDP-glucose | Catharanthus roseus | High catalytic efficiency and substrate specificity. VIGS confirmation of its essential role. Localized in IPAP cells. |
| Iridoid Glucosyltransferase | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | UDP-glucose | Lonicera japonica | Enzyme in cell cultures shows highest affinity for 7-deoxyloganetic acid among tested iridoids. |
7-Deoxyloganic Acid Hydroxylation via 7-Deoxyloganic Acid 7-Hydroxylase (DL7H)
Following glucosylation, the iridoid intermediate 7-deoxyloganic acid undergoes a crucial hydroxylation reaction at the C7 position to yield loganic acid. researchgate.netresearchgate.net This conversion is catalyzed by the enzyme 7-deoxyloganic acid 7-hydroxylase (DL7H), a cytochrome P450 monooxygenase. nih.gov
The enzymatic activity of DL7H was first demonstrated in microsomal preparations from C. roseus cell cultures. researchgate.net Further research on homologous enzymes from Camptotheca acuminata, specifically CaCYP72A565 and CaCYP72A610, provided detailed insights into this reaction. When expressed recombinantly, these enzymes were shown to effectively catalyze the conversion of 7-deoxyloganic acid into loganic acid. The identity of the product was rigorously confirmed using high-performance liquid chromatography-diode array detection (HPLC-DAD) and high-resolution mass spectrometry (HRMS), which showed identical retention times and fragmentation patterns to authentic loganic acid standards. nih.gov
This hydroxylation step is highly specific to the glucosylated substrate, 7-deoxyloganic acid, rather than its aglycone form. researchgate.net While the precise subcellular localization of DL7H in C. roseus remains to be fully elucidated, current models suggest that 7-deoxyloganic acid is transported from the IPAP cells to the leaf epidermis, where it is then hydroxylated by DL7H before undergoing the final steps of this compound synthesis. nih.gov Interestingly, the characterized enzymes from C. acuminata exhibit bifunctionality, capable of not only performing the DL7H reaction but also the subsequent ring-opening step to form secologanic acid. nih.gov
| Enzyme | Substrate | Product | Enzyme Class | Organism | Key Findings |
| 7-Deoxyloganic Acid 7-Hydroxylase (DL7H) | 7-Deoxyloganic Acid | Loganic Acid | Cytochrome P450 | Catharanthus roseus | Catalyzes hydroxylation at the C7 position. Activity confirmed in microsomal fractions. |
| CaCYP72A565 / CaCYP72A610 | 7-Deoxyloganic Acid | Loganic Acid | Cytochrome P450 | Camptotheca acuminata | Homologs of DL7H. Confirmed catalytic activity in vitro. Exhibit bifunctional activity. |
Loganic Acid O-Methyltransferase (LAMT) Mediated Methylation
The penultimate step in the formation of loganin is the methylation of the C11-carboxyl group of loganic acid. This reaction is catalyzed by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT). researchgate.netresearchgate.net The enzyme facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to loganic acid, producing loganin and S-adenosyl-L-homocysteine (SAH) as a by-product. nih.gov
LAMT belongs to the family of one-carbon-group methyltransferases and its activity was first characterized from crude extracts of Vinca rosea (C. roseus). nih.govresearchgate.net Subsequent cloning and characterization of the recombinant LAMT from C. roseus have revealed its high degree of substrate specificity. The enzyme is strikingly specific for loganic acid and does not methylate other closely related iridoids, such as 7-deoxyloganic acid. nih.govwikipedia.org This substrate preference definitively establishes the order of reactions in C. roseus, confirming that hydroxylation by DL7H must precede the methylation step mediated by LAMT. nih.govwikipedia.org
The crystal structure of LAMT from C. roseus has been resolved, showing that the enzyme functions as a homodimer. nih.govresearchgate.net Molecular dynamics simulations and quantum mechanics studies have further elucidated the one-step reaction mechanism, providing insight into the key interactions between the enzyme, the loganic acid substrate, and the SAM cofactor within the active site. nih.gov
| Enzyme | Substrate | Product | Cofactor | Organism | Key Findings |
| Loganic Acid O-Methyltransferase (LAMT) | Loganic Acid | Loganin | S-adenosyl-L-methionine (SAM) | Catharanthus roseus | Catalyzes C11-carboxyl methylation. High substrate specificity for loganic acid. Functions as a homodimer. |
This compound Terminal Step Synthesis
The final and defining step in the biosynthesis of this compound is the conversion of the iridoid loganin into the secoiridoid this compound. This transformation involves a complex oxidative ring-opening reaction catalyzed by a specialized cytochrome P450 enzyme.
This compound Synthase (SLS/CYP72A1) Catalytic Mechanism
This compound Synthase (SLS) is the enzyme responsible for the terminal step in this compound biosynthesis. It has been identified as a cytochrome P450 monooxygenase, specifically CYP72A1 in Catharanthus roseus. researchgate.netresearchgate.net SLS catalyzes the oxidative cleavage of the cyclopentane ring in its substrate, loganin, to form this compound. researchgate.net
The involvement of a cytochrome P450 was confirmed by experiments showing that the reaction is dependent on NADPH and O₂ and is inhibited by typical P450 inhibitors, such as carbon monoxide. researchgate.net The enzyme demonstrates high specificity for loganin. researchgate.net Functional characterization through heterologous expression in yeast (Saccharomyces cerevisiae) has further confirmed the ability of CYP72A1 to convert loganin into this compound, solidifying its role in the pathway. wikipedia.org
Oxidative Ring Opening Reaction
The conversion of loganin to this compound is a mechanistically complex oxidative ring-opening reaction that results in the cleavage of the C7-C8 bond of the cyclopentane ring. nih.govresearchgate.net This reaction is a hallmark of secoiridoid biosynthesis and is fundamental for creating the reactive dialdehyde functionality in this compound, which is essential for its subsequent condensation with tryptamine (B22526) in MIA biosynthesis. researchgate.net
The reaction is initiated by the highly reactive iron(IV)-oxo species (Compound I) in the active site of the cytochrome P450 enzyme. The proposed mechanism proceeds through a radical-based pathway:
Hydrogen Abstraction: The P450 enzyme abstracts a hydrogen atom from the loganin substrate, generating a carbon-centered radical intermediate. nih.govresearchgate.net
Homolytic C-C Bond Cleavage: The unstable radical intermediate undergoes a homolytic cleavage of the adjacent C-C bond in the cyclopentane ring. nih.gov
Oxygen Rebound: A hydroxyl group, coordinated to the heme iron, then "rebounds" onto one of the newly formed radical centers. nih.govresearchgate.net
Rearrangement and Product Formation: This is followed by a series of rearrangements, potentially involving an unstable gem-diol intermediate, which collapses to form the final this compound product with its characteristic opened ring and two aldehyde groups. nih.gov
This oxidative activation and subsequent cleavage of a chemically stable carbon-carbon bond exemplifies a common strategy employed by redox enzymes in natural product biosynthesis to achieve significant structural modifications. nih.gov
Characterization of this compound Synthase Isoforms and Functional Divergence
Research into this compound Synthase has revealed the existence of multiple isoforms and functional homologs, indicating a layer of complexity and evolutionary divergence in the secoiridoid pathway.
In Catharanthus roseus, a second isoform, SLS2, has been identified which shares 97% nucleotide sequence identity with the originally characterized SLS1 (CYP72A1). nih.govresearchgate.net Both isoforms catalyze the conversion of loganin to this compound. Interestingly, they also exhibit a secondary catalytic activity, being capable of further oxidizing the product, this compound, to form secoxyloganin. nih.govresearchgate.net Despite their similar functions, the isoforms show differential expression patterns. SLS2 is the predominant isoform in the aerial organs of the plant, which are the primary sites for MIA accumulation, suggesting it plays a major role in these tissues. nih.govresearchgate.net
Significant functional divergence is observed when comparing SLS with its homologs from other species. In Camptotheca acuminata, two homologous enzymes, CYP72A565 and CYP72A610, are multifunctional. They primarily act as secologanic acid synthases (SLAS), converting loganic acid to secologanic acid, but they also retain the ability to function as SLS, converting loganin to this compound. nih.gov This broader substrate specificity points to an evolutionary divergence. It is hypothesized that these Camptotheca enzymes represent a more ancestral, multifunctional form, while enzymes like those in C. roseus have evolved to become more specialized. nih.gov
The molecular basis for this substrate selectivity has been traced to specific amino acid residues within the enzyme's Substrate Recognition Site 1 (SRS1). Site-directed mutagenesis studies on the C. acuminata enzymes demonstrated that single amino acid changes at adjacent positions (His131 and His132) could toggle the enzyme's primary activity between that of an SLS and a SLAS. nih.gov
| Enzyme Isoform/Homolog | Organism | Primary Substrate(s) | Primary Product(s) | Key Features |
| SLS1 (CYP72A1) | Catharanthus roseus | Loganin | This compound, Secoxyloganin | Original characterized isoform. Also oxidizes this compound. |
| SLS2 | Catharanthus roseus | Loganin | This compound, Secoxyloganin | 97% identity to SLS1. Major isoform in aerial parts. |
| CYP72A565 / CYP72A610 | Camptotheca acuminata | Loganic Acid, Loganin | Secologanic Acid, this compound | Bifunctional (SLAS and SLS activity). Represents a more ancestral, less specific form. |
Immediate Downstream Metabolic Transformation
The biosynthesis of this compound culminates in a molecule primed for complex chemical transformations. Its immediate downstream fate is pivotal, marking the entry point into one of the most diverse families of plant-specialized metabolites: the monoterpenoid indole alkaloids (MIAs). This transformation is initiated by a crucial condensation reaction, leading to the formation of a universal precursor from which thousands of distinct alkaloids are derived.
The first committed step in the biosynthesis of virtually all monoterpenoid indole alkaloids is the condensation of this compound with the tryptophan-derived primary amine, tryptamine. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme Strictosidine (B192452) Synthase (STR; EC 4.3.3.2). wikipedia.orgnih.gov STR facilitates a biological Pictet-Spengler reaction, which stereospecifically joins the two precursor molecules to form 3-α(S)-strictosidine. wikipedia.orgnih.govnih.govwikiwand.com This enzyme is fundamental to the vast chemical diversity seen in indole alkaloids and has been isolated from numerous alkaloid-producing plants, particularly within the Apocynaceae family, such as Catharanthus roseus and Rauvolfia serpentina. wikipedia.orgwikiwand.com
The enzymatic mechanism of STR is highly specific, ensuring the exclusive formation of the S-epimer of strictosidine. nih.govresearchgate.net The reaction proceeds through the formation of a Schiff base between the aldehyde group of this compound and the primary amine of tryptamine. wikiwand.com Following this, an electrophilic aromatic substitution occurs, where the indole ring of the tryptamine moiety attacks the iminium species, leading to the formation of a new carbon-carbon bond and the characteristic β-carboline structure of strictosidine. nih.gov
Structural studies of STR from Rauvolfia serpentina have provided detailed insights into its active site and catalytic mechanism. wikipedia.orgwikiwand.com The enzyme functions as a molecular scaffold, precisely orienting the two substrates for the reaction. wikiwand.com Tryptamine binds deep within the active site pocket, where its primary amine forms a hydrogen bond with the catalytic residue Glu 309. wikipedia.orgwikiwand.com The indole ring of tryptamine is stabilized by π-stacking interactions with aromatic residues Phe 226 and Tyr 151. wikipedia.orgwikiwand.com In contrast, this compound binds near the entrance of the pocket, with its glucose moiety interacting with positively charged histidine residues (His 307 and His 277). wikipedia.orgwikiwand.com This precise positioning facilitates the stereoselective cyclization that defines the enzyme's function. wikiwand.com
Table 1: Properties of Strictosidine Synthase (STR) from Different Plant Sources
| Property | Catharanthus roseus | Rauvolfia serpentina |
| Molecular Weight | ~38,000 Da | ~34,000 Da |
| Optimal pH | 5.0 - 7.5 | 6.8 |
| Km (Tryptamine) | 0.83 mM | 2.3 mM |
| Km (this compound) | 0.46 mM | 3.4 mM |
| Product | Exclusively 3-α(S)-strictosidine | Exclusively 3-α(S)-strictosidine |
| Cofactor Requirement | None apparent | None apparent |
Source: Data compiled from scientific literature. nih.govnih.gov
The product of the STR-catalyzed reaction, strictosidine, is the universal precursor for the entire family of monoterpenoid indole alkaloids, which comprises over 2,000 distinct compounds. wikipedia.orgwikiwand.comnih.govnih.gov Its formation is a critical branching point, channeling primary metabolism into a vast and complex network of specialized metabolic pathways. wustl.edu Strictosidine itself is a glucoalkaloid, containing a glucose moiety attached to the iridoid-derived portion of the molecule. wikipedia.org
Following its synthesis, strictosidine is acted upon by the enzyme strictosidine β-D-glucosidase (SG). nih.gov This enzyme hydrolyzes the glucose unit, generating a highly reactive, unstable aglycone. nih.gov This aglycone serves as the central intermediate that is further processed by a multitude of tailoring enzymes, including oxidases, reductases, and transferases. These subsequent enzymatic modifications lead to the formation of different skeletal subtypes of MIAs, such as the Corynanthe, Iboga, and Aspidosperma types. researchgate.net
The structural framework of strictosidine provides the foundation for an enormous array of pharmacologically significant compounds. wikipedia.orgcjnmcpu.com These include well-known pharmaceuticals like the anti-cancer agents vinblastine and vincristine, the antimalarial quinine (B1679958), and the antihypertensive ajmalicine. wikipedia.orgcjnmcpu.com The singular role of strictosidine as the common ancestor for all these structurally varied and biologically active molecules underscores its central importance in plant biochemistry. researchgate.netnih.gov
Table 2: Examples of Alkaloid Classes and Compounds Derived from Strictosidine
| Alkaloid Class | Representative Compound(s) | Biological Significance |
| Corynanthe | Ajmalicine, Serpentine | Antihypertensive, Vasodilatory |
| Iboga | Catharanthine (B190766) | Precursor for anti-cancer drugs |
| Aspidosperma | Tabersonine (B1681870), Vindoline (B23647) | Precursor for anti-cancer drugs |
| Quinoline (B57606) | Quinine, Camptothecin (B557342) | Antimalarial, Anti-cancer |
| Strychnos | Strychnine | CNS Stimulant (toxic) |
| Kratom Alkaloids | Mitragynine | Opioid receptor modulator |
Source: Data compiled from scientific literature. wikipedia.orgcjnmcpu.commit.edu
Genetic and Molecular Regulation of Secologanin Biosynthesis
Identification and Molecular Cloning of Biosynthetic Enzyme Genes
The elucidation of the secologanin (B1681713) biosynthetic pathway has been significantly advanced by the identification and molecular cloning of the genes encoding its key enzymes. This progress was achieved through a combination of strategies, including tissue-specific transcriptomics, functional expression in heterologous systems like yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana, and in planta gene silencing techniques. pnas.orgugent.beresearchgate.net
The pathway begins with the formation of geraniol (B1671447) from geranyl diphosphate (B83284) (GPP), a reaction catalyzed by Geraniol Synthase (GES) . The gene for this enzyme (CrGES) was cloned and functionally characterized, revealing its critical role in initiating the monoterpenoid branch of the TIA pathway. researchgate.netuniversiteitleiden.nl Following this, a series of oxidation and reduction steps occur. Geraniol 8-oxidase (G8O) , a cytochrome P450 (P450) enzyme, hydroxylates geraniol. core.ac.uk The pathway proceeds through the action of Iridoid Synthase (IS) , which performs a crucial reductive cyclization to form the iridoid skeleton. core.ac.uk
Further transformations are catalyzed by enzymes whose genes have also been successfully cloned, including Iridoid Oxidase (IO) and 7-deoxyloganic acid hydroxylase (7-DLH) , both of which are P450 enzymes. core.ac.uk The final steps leading to this compound involve Loganic Acid O-methyltransferase (LAMT) , which methylates loganic acid to form loganin (B1675030), and This compound Synthase (SLS) , another P450 enzyme (CYP72A1) that catalyzes the unusual oxidative ring-opening of loganin to produce this compound. researchgate.netnih.govuniprot.org Research has also identified isoforms of these enzymes, such as SLS2, which shares high sequence identity with SLS1 but exhibits a different expression profile. nih.gov
Many of these enzymes, particularly the P450s like G8O, IO, 7-DLH, and SLS, require an electron donor protein for their catalytic activity. The gene for this essential partner, NADPH-cytochrome P450 Reductase (CPR) , has been cloned from C. roseus and is vital for the function of multiple steps in the pathway. d-nb.info
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of this compound biosynthetic genes is tightly controlled at the transcriptional level. A primary mechanism for this regulation is the response to the phytohormone jasmonate (JA). pnas.orgnih.govcapes.gov.br Jasmonate signaling triggers a cascade that leads to the activation of specific transcription factors, which then bind to cis-regulatory elements in the promoters of pathway genes. nih.gov A key example is the Jasmonate and Elicitor Responsive Element (JERE) found in the promoter of the Strictosidine (B192452) Synthase (STR) gene, which integrates signals from jasmonate and other elicitors. mdpi.comnih.gov Similar responsive elements are present in the promoters of other TIA pathway genes, allowing for their coordinated upregulation.
Post-transcriptional regulation also plays a role, although it is less characterized than transcriptional control. Evidence suggests that the stability and activity of the regulatory proteins themselves are modulated. For instance, mitogen-activated protein kinase (MAPK) cascades are involved in the signaling pathway upstream of transcription factor activation. researchgate.netuky.edu While this is technically post-translational regulation of the signaling components, it directly impacts the transcriptional output of the this compound pathway genes. uky.edu This indicates that the regulatory network integrates signals at multiple levels to fine-tune the metabolic flux towards this compound production.
Role of Specific Transcription Factors in Pathway Control
A hierarchical network of transcription factors orchestrates the expression of this compound biosynthetic genes. These regulators belong to distinct families, primarily the APETALA2/ETHYLENE (B1197577) RESPONSE FACTOR (AP2/ERF) and basic helix-loop-helix (bHLH) families, which work in a coordinated and sometimes complementary fashion. mdpi.comnih.gov
The ORCA (Octadecanoid-Responsive Catharanthus AP2/ERF-domain) proteins are a key group of AP2/ERF transcription factors. Initially, ORCA2 and ORCA3 were identified as activators of genes in the indole (B1671886) branch (e.g., TDC) and genes at the junction of the two branches (e.g., STR). mdpi.compnas.org Overexpression of ORCA3 upregulates several TIA pathway genes, including SLS and CPR. mdpi.com Subsequent research identified a genomic cluster containing ORCA2, ORCA3, ORCA4, ORCA5, and a newly identified ORCA6. nih.govresearchgate.net These clustered TFs are differentially induced by jasmonate and ethylene and show both overlapping and divergent functions in regulating TIA pathway genes. mdpi.comnih.govresearchgate.net
The bHLH family of transcription factors provides another layer of control. The bHLH factor CrMYC2 acts as a master regulator, controlling the jasmonate-responsive expression of the ORCA genes themselves. nih.gov It binds to the promoter of ORCA3, initiating a transcription factor cascade. nih.gov
A critical breakthrough in understanding the specific regulation of the iridoid branch was the discovery of the bHLH Iridoid Synthesis (BIS) transcription factors. Through transcriptome analysis, BIS1 was identified as a jasmonate-regulated bHLH factor that specifically activates the expression of all known genes in the monoterpenoid pathway, from GES through to LAMT. pnas.orgugent.benih.govcapes.gov.br Unlike the ORCA factors, which have a broader impact including the indole pathway, BIS1 specifically controls the iridoid branch leading to loganic acid. pnas.org Its homolog, BIS2 , can form homo- or heterodimers with BIS1 and also upregulates the seco-iridoid pathway genes. mdpi.comnih.gov
The overexpression of BIS1 alone is sufficient to significantly boost the production of iridoids like loganic acid and this compound, highlighting its role as a master regulator of this specific branch. pnas.orgmdpi.com In the absence of jasmonate, both BIS1 and CrMYC2 are repressed by JASMONATE ZIM domain (JAZ) proteins. nih.gov Upon perception of a JA signal, the JAZ repressors are degraded, allowing BIS1 and CrMYC2 to activate their respective target genes and drive the biosynthesis of this compound and other TIAs. nih.gov
Environmental Influences on Gene Expression Profiles
The biosynthesis of this compound is highly responsive to environmental cues, which trigger changes in the expression of regulatory and biosynthetic genes. nih.govnih.gov Factors such as light, temperature, drought, and salinity can significantly alter the accumulation of TIAs by modulating gene expression. nih.govnih.gov
The most studied environmental signal is the perception of biotic stress, often mimicked by the application of elicitors like yeast extract or the phytohormone methyl jasmonate (MeJA). nih.gov As detailed previously, jasmonate signaling is a central hub for inducing the entire TIA pathway. pnas.org Treatment with MeJA leads to a rapid and coordinated increase in the transcript levels of transcription factors like BIS1, CrMYC2, and the ORCAs, which in turn upregulate structural genes such as GES, SLS, and CPR. pnas.orgresearchgate.netmdpi.comresearchgate.net This demonstrates a clear link between environmental stress perception and the transcriptional activation of the this compound supply chain. Light is another critical factor, with studies showing that light-responsive transcription factors can regulate genes in the downstream vindoline (B23647) pathway, indicating that different environmental signals can control distinct branches of TIA metabolism. nih.govfrontiersin.org
Enzymatic Kinetics and Substrate Specificity of this compound Pathway Enzymes
The efficiency and direction of metabolic flux through the this compound pathway are determined by the kinetic properties and substrate preferences of its constituent enzymes. Functional characterization of the recombinant enzymes has provided crucial data on these aspects.
Geraniol Synthase (GES) , which catalyzes the first committed step, shows a Michaelis-Menten constant (Kₘ) for its substrate GPP of 58.5 µM. researchgate.netuniversiteitleiden.nl This indicates a reasonably high affinity, establishing its role in efficiently channeling GPP into the pathway.
Iridoid Synthase (ISY) from C. roseus (CrISY) has a Kₘ for its substrate 8-oxogeranial of approximately 4.5 µM, while a homolog from snapdragon (AmISY) has a Kₘ of 1.1 µM, signifying very high substrate affinity. nih.gov These enzymes are highly specific for the reduction of 8-oxogeranial, which is critical for forming the correct iridoid scaffold. mdpi.comnih.gov
Loganic Acid O-methyltransferase (LAMT) is highly specific for its substrate, loganic acid. It shows weak activity with secologanic acid and is inactive with structurally related compounds like deoxyloganic acid, demonstrating its role in a specific, ordered reaction sequence. uniprot.org Kinetic studies have reported a Kₘ value for loganic acid of 315 µM. uniprot.org However, other analyses have noted a remarkably high Kₘ in the range of 12.5–15 mM, which could suggest that under certain cellular conditions, this step might be a rate-limiting factor if substrate concentrations are low. nih.gov
This compound Synthase (SLS) , a P450 enzyme, catalyzes the final, unusual ring-opening reaction. While detailed kinetic data for SLS is sparse in the literature, its function is dependent on the electron-donating CPR. biorxiv.org The substrate for this enzyme is loganin, and it does not act on the unmethylated loganic acid, further reinforcing the defined order of the pathway. biorxiv.org
Cellular and Subcellular Compartmentalization of Secologanin Biosynthesis
Translocation of Secoiridoid Intermediates (e.g., Loganic Acid)
The synthesis of MIAs in plants like Catharanthus roseus is spatially segregated. Early steps, leading to the formation of the monoterpenoid intermediate loganic acid, occur in specialized cells known as internal phloem-associated parenchyma (IPAP) cells. researchgate.netmdpi.comnih.govpnas.org Subsequently, loganic acid must be transported to the leaf epidermis, where the final stages of secologanin (B1681713) synthesis take place. researchgate.netmdpi.comnih.govuniversiteitleiden.nl For a long time, the transporters responsible for this intercellular movement remained unidentified.
Recent research has shed light on this crucial transport step. A family of transporters known as the Nitrate/Peptide Family (NPF) has been implicated. nih.govoup.comnih.govnih.gov Specifically, three transporters in C. roseus, identified as CrNPF2.4, CrNPF2.5, and CrNPF2.6, have been shown to transport not only loganic acid but also other iridoid glucosides like 7-deoxyloganic acid, loganin (B1675030), and this compound itself. oup.comnih.govresearchgate.net These transporters are localized to the plasma membrane and facilitate the import of these intermediates from the apoplast into the epidermal cells, a process that is dependent on a proton gradient. oup.com This discovery suggests a more complex model of pathway orchestration than previously thought, with multiple intermediates potentially being mobile between cell types. oup.comnih.gov
Table 1: Transporters of Secoiridoid Intermediates in Catharanthus roseus
| Transporter | Family | Substrates Transported | Cellular Localization | Proposed Function |
| CrNPF2.4 | NPF | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | Intercellular transport of iridoid glucosides into epidermal cells. oup.comnih.gov |
| CrNPF2.5 | NPF | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | Intercellular transport of iridoid glucosides into epidermal cells. oup.comnih.gov |
| CrNPF2.6 | NPF | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | High-affinity intercellular transport of iridoid glucosides into epidermal cells. oup.comnih.gov |
Specific Transport of this compound
Once this compound is synthesized in the cytoplasm of epidermal cells, it must be transported into the vacuole. oup.comnih.govnih.gov This vacuolar import is a critical step, as the condensation of this compound with tryptamine (B22526) to form strictosidine (B192452), the first committed step of MIA biosynthesis, is catalyzed by the vacuolar enzyme strictosidine synthase (STR). mdpi.comnih.govnih.govspringernature.com
A key transporter involved in the specific transport of this compound into the vacuole has been identified and characterized as CrMATE1. nih.govresearchgate.netresearchgate.netutoronto.cautoronto.ca This transporter belongs to the Multidrug and Toxic Compound Extrusion (MATE) family, a large group of secondary active transporters found across all kingdoms of life that often utilize proton or sodium gradients to move substrates. springernature.comnih.govpnas.orgpnas.org
Subcellular localization experiments confirmed that CrMATE1 is situated on the tonoplast, the membrane surrounding the vacuole. nih.govresearchgate.netresearchgate.net Functional characterization, primarily using the Xenopus laevis oocyte expression system, has provided detailed insights into its function. springernature.comresearchgate.netresearchgate.net These studies have demonstrated that CrMATE1 is a highly specific vacuolar importer of this compound. nih.govspringernature.comresearchgate.net It exhibits strict directionality, transporting this compound from the neutral conditions of the cytosol to the acidic environment of the vacuole. springernature.com Notably, CrMATE1 shows a very narrow substrate preference for this compound and does not transport other related secoiridoid intermediates like loganin or loganic acid. nih.govresearchgate.net
The primary mechanism for the import of this compound into the vacuole is mediated by the CrMATE1 transporter. nih.govresearchgate.netresearchgate.net This transport is an active process, likely functioning as a proton/secologanin anti-porter, utilizing the proton gradient maintained across the tonoplast to energize the uptake of this compound into the vacuole against its concentration gradient. oup.comnih.govspringernature.com The transport is rapid; studies have shown that CrMATE1 can translocate a significant amount of this compound within minutes. springernature.comresearchgate.netresearchgate.net This efficient transport ensures a steady supply of this compound for the vacuolar-localized MIA pathway. springernature.com The import of tryptamine, the other precursor for strictosidine synthesis, into the vacuole is handled by a different, as-yet-unidentified transporter. nih.govnih.govresearchgate.net
Transporters like CrMATE1 play a crucial role as "gatekeepers" of metabolic flux, directing intermediates to specific biosynthetic pathways and preventing metabolic bottlenecks or the accumulation of potentially toxic compounds in the wrong cellular compartment. nih.govresearchgate.netresearchgate.net The specific action of CrMATE1 ensures that this compound is efficiently channeled into the MIA biosynthetic pathway within the vacuole. nih.govspringernature.com
The importance of this transport step is highlighted by gene silencing experiments. When the expression of CrMATE1 is suppressed in C. roseus plants, a metabolic bottleneck occurs. springernature.comresearchgate.net this compound accumulates in the cytosol, where it is then reduced to a new intermediate, secologanol, which is not a substrate for MIA biosynthesis. springernature.comresearchgate.net This diversion of this compound leads to a significant reduction in the levels of downstream MIAs, demonstrating that the transporter is essential for maintaining the metabolic flux towards these valuable compounds. springernature.com Therefore, CrMATE1 is critical not only for the biosynthesis of defense compounds but also for maintaining cellular homeostasis by preventing the buildup of reactive intermediates in the cytosol. nih.govresearchgate.netresearchgate.net
Table 2: Research Findings on the CrMATE1 Transporter
| Characteristic | Finding | Significance |
| Identity | Multidrug and Toxic Compound Extrusion (MATE) family transporter. springernature.comresearchgate.netresearchgate.net | Belongs to a well-known family of secondary transporters. nih.govresearchgate.net |
| Localization | Tonoplast (Vacuolar Membrane) of epidermal cells. nih.govresearchgate.netresearchgate.net | Positioned to transport substrates from the cytosol into the vacuole. |
| Function | Vacuolar Importer of this compound. nih.govspringernature.comresearchgate.netresearchgate.net | Delivers this compound to the site of the first committed step in MIA biosynthesis. nih.gov |
| Substrate Specificity | Highly specific for this compound; does not transport loganin or loganic acid. nih.govspringernature.comresearchgate.net | Prevents the entry of incorrect intermediates into the vacuolar MIA pathway. |
| Transport Rate | Rapid; transports 1 mM of this compound within 25 minutes in experimental systems. researchgate.netresearchgate.net | Ensures efficient supply of this compound for MIA production. |
| Silencing Effect | Accumulation of secologanol in the cytosol; reduced MIA levels. springernature.comresearchgate.net | Confirms its essential role in controlling metabolic flux and preventing pathway bottlenecks. |
Metabolic Engineering and Biotechnological Applications
Strategies for Enhancing Secologanin (B1681713) Production
To boost the yield of this compound, researchers have employed several metabolic engineering strategies, primarily focusing on the manipulation of the biosynthetic pathway in plants like Catharanthus roseus. These strategies aim to increase the metabolic flux towards this compound by targeting key enzymatic steps and precursor availability.
Overexpression of Key Biosynthetic Pathway Genes
A primary strategy to enhance this compound production is the overexpression of genes encoding key enzymes in its biosynthetic pathway. By increasing the concentration of these enzymes, the metabolic bottlenecks can be alleviated, leading to a higher rate of synthesis.
One of the pivotal enzymes targeted for overexpression is This compound synthase (SLS) , a cytochrome P450 enzyme that catalyzes the final step in this compound biosynthesis from loganin (B1675030). scispace.comresearchgate.net In a study involving Nothapodytes nimmoniana, transient overexpression of the NnCYP72A1 gene, which encodes SLS, led to a significant increase in both this compound and the downstream MIA, camptothecin (B557342). scispace.comresearchgate.net Specifically, the transcript levels of NnCYP72A1 increased by up to 4.21-fold, resulting in a 1.13–1.43-fold increase in this compound accumulation and a 2.02–2.86-fold increase in camptothecin. scispace.comresearchgate.net
Another critical enzyme is geraniol (B1671447) 10-hydroxylase (G10H) , which catalyzes a committed step in the biosynthesis of this compound. nih.gov Overexpression of the G10H gene in Ophiorrhiza pumila hairy roots effectively promoted the biosynthesis of camptothecin, indicating an increased flux through the this compound pathway. nih.gov Furthermore, the co-overexpression of G10H and strictosidine (B192452) synthase (STR) , the enzyme that condenses this compound with tryptamine (B22526), resulted in even higher camptothecin production, suggesting a synergistic effect. nih.gov
The overexpression of transcriptional regulators that control the expression of multiple biosynthetic genes has also proven effective. The ORCA2 and ORCA3 transcription factors from C. roseus have been shown to regulate several genes in the MIA pathway. frontiersin.orgd-nb.info Overexpression of ORCA3 in C. roseus hairy root cultures induced the expression of genes such as DXS, SLS, and STR, which are all crucial for this compound and subsequent MIA production. d-nb.info Similarly, overexpressing geranyl(geranyl) diphosphate (B83284) synthase [G(G)PPS] and geraniol synthase (GES) , which provide the early precursors for the terpene moiety, has been shown to significantly enhance this compound accumulation in transgenic C. roseus. frontiersin.org
| Overexpressed Gene(s) | Host Organism | Key Findings | Fold Increase in this compound | Fold Increase in Downstream MIA |
|---|---|---|---|---|
| This compound Synthase (NnCYP72A1) | Nothapodytes nimmoniana | Increased transcript levels and accumulation of both this compound and camptothecin. scispace.comresearchgate.net | 1.13–1.43 scispace.com | 2.02–2.86 (Camptothecin) scispace.com |
| Geraniol 10-Hydroxylase (G10H) and Strictosidine Synthase (STR) | Ophiorrhiza pumila | Co-overexpression showed a synergistic effect on camptothecin biosynthesis. nih.gov | Not Reported | Higher than single gene overexpression (Camptothecin) nih.gov |
| Geranyl(geranyl) Diphosphate Synthase [G(G)PPS] and Geraniol Synthase (GES) | Catharanthus roseus | Significantly enhanced accumulation of this compound and monomeric MIAs. frontiersin.org | Significantly Enhanced frontiersin.org | Elevated levels of monomeric MIAs frontiersin.org |
Optimization of Precursor Availability
The biosynthesis of this compound is dependent on the supply of precursors from primary metabolism, specifically the iridoid pathway which originates from the monoterpene geraniol. nih.gov Therefore, optimizing the availability of these precursors is a critical strategy for enhancing this compound production.
Feeding studies with precursors have provided insights into the rate-limiting steps of the pathway. The addition of loganin , the immediate precursor of this compound, to cell suspension cultures of Catharanthus roseus has been shown to increase the production of downstream alkaloids. nih.govresearchgate.net This suggests that the supply of loganin can be a limiting factor. Similarly, enhancing the availability of early precursors like geraniol can push the metabolic flux towards this compound. frontiersin.org
Metabolic engineering approaches have been used to increase the endogenous supply of these precursors. Overexpression of genes such as geranyl(geranyl) diphosphate synthase [G(G)PPS] and geraniol synthase (GES) directly increases the pool of geranyl pyrophosphate (GPP) and geraniol, the initial building blocks for the iridoid pathway. frontiersin.org In transgenic C. roseus, this strategy led to a notable increase in this compound levels. frontiersin.org
Directed Metabolic Flux by Suppressing Competing Pathways
In addition to enhancing the desired biosynthetic pathway, a complementary strategy is to block or suppress competing metabolic pathways that divert precursors away from this compound synthesis. researchgate.netnih.govnih.gov This approach aims to redirect the metabolic flux towards the production of the target compound.
One significant competing pathway is the sterol biosynthesis pathway, which also utilizes precursors from the mevalonate (B85504) pathway. nih.gov By downregulating key enzymes in the sterol pathway, more precursors can be channeled towards the iridoid pathway for this compound production. For instance, the downregulation of squalene synthase (SQS) , a key enzyme in sterol biosynthesis, has been shown to increase the production of terpenoids in plants. nih.gov
Another strategy involves the use of RNA interference (RNAi) to silence genes that encode enzymes of competing pathways. researchgate.netnih.gov This genetic modification can effectively reduce the flux towards unwanted by-products and increase the availability of precursors for the desired pathway. researchgate.netmdpi.com While specific examples directly targeting this compound by suppressing competing pathways are still emerging, this strategy holds significant promise for future metabolic engineering efforts. The principle is to create a metabolic "pull" by enhancing the target pathway while simultaneously creating a "push" by blocking alternative routes.
Heterologous Production of this compound and Derived Alkaloids
The complexity of plant-based production systems, including slow growth rates and low yields of desired compounds, has driven the development of heterologous production platforms. Microbial hosts, particularly the yeast Saccharomyces cerevisiae, have emerged as attractive cell factories for the biosynthesis of this compound and its derived alkaloids due to their well-characterized genetics, rapid growth, and scalability. researchgate.netmdpi.com
Reconstitution of this compound Biosynthesis in Microbial Hosts (e.g., Saccharomyces cerevisiae)
A significant breakthrough in the field was the complete reconstitution of the this compound biosynthetic pathway in S. cerevisiae. pnas.org This involved the introduction of a multi-gene pathway from Catharanthus roseus into the yeast genome. The pathway starts from geranyl pyrophosphate (GPP), a common isoprenoid precursor, and involves a series of enzymatic steps to produce this compound.
The successful reconstitution required the expression of several key enzymes, including:
Geraniol synthase (GES)
Geraniol 8-hydroxylase (G8H)
8-hydroxygeraniol oxidoreductase (GOR)
Iridoid synthase (ISY)
Iridoid oxidase (IO)
7-deoxyloganetic acid glucosyltransferase (7-DLGT)
7-deoxyloganic acid hydroxylase (7-DLH)
Loganic acid O-methyltransferase (LAMT)
This compound synthase (SLS) pnas.org
To support the activity of the cytochrome P450 enzymes in this pathway (G8H, IO, 7-DLH, and SLS), co-expression of a cytochrome P450 reductase (CPR) was also necessary. pnas.org
Early efforts in yeast focused on producing strictosidine by feeding this compound and tryptamine to engineered strains expressing strictosidine synthase (STR) . mdpi.comresearchgate.net However, the de novo biosynthesis of strictosidine, which requires the complete synthesis of this compound within the yeast cell, represented a major advancement. pnas.org While initial titers were low (around 0.5 mg/L), this work provided a crucial proof-of-concept and a platform for further optimization. mdpi.compnas.orgresearchgate.net
| Enzyme | Abbreviation | Function in this compound Pathway |
|---|---|---|
| Geraniol synthase | GES | Converts GPP to geraniol. pnas.org |
| Geraniol 8-hydroxylase | G8H | Hydroxylates geraniol. pnas.org |
| 8-hydroxygeraniol oxidoreductase | GOR | Oxidizes 8-hydroxygeraniol. pnas.org |
| Iridoid synthase | ISY | Catalyzes the cyclization to form the iridoid scaffold. pnas.org |
| Iridoid oxidase | IO | Oxidizes the iridoid intermediate. pnas.org |
| 7-deoxyloganetic acid glucosyltransferase | 7-DLGT | Glycosylates 7-deoxyloganetic acid. universiteitleiden.nl |
| 7-deoxyloganic acid hydroxylase | 7-DLH | Hydroxylates 7-deoxyloganic acid to form loganic acid. pnas.orguniversiteitleiden.nl |
| Loganic acid O-methyltransferase | LAMT | Methylates loganic acid to form loganin. pnas.org |
| This compound synthase | SLS | Catalyzes the final oxidative cleavage of loganin to form this compound. pnas.org |
Engineering for Total Monoterpenoid Indole (B1671886) Alkaloid Pathway in Heterologous Systems
With the successful production of this compound and strictosidine in yeast, the focus has expanded to engineering the entire monoterpenoid indole alkaloid (MIA) pathway in heterologous systems. biorxiv.orgnih.govresearchgate.net This ambitious goal involves expressing a large number of enzymes, often from different plant species, in a single microbial host.
The de novo biosynthesis of complex MIAs like catharanthine (B190766) and vindoline (B23647) , the precursors to the anticancer drug vinblastine, has been achieved in yeast. mdpi.combiorxiv.org This required the expression of over 30 enzymatic steps, highlighting the power of synthetic biology and metabolic engineering. mdpi.com The MIA pathway was often divided into modules, with each module responsible for the synthesis of a key intermediate. mdpi.com For example, a strictosidine module would contain the genes for this compound and tryptamine biosynthesis and their condensation to form strictosidine. mdpi.com
Further engineering efforts have focused on optimizing the expression of these complex pathways. This includes balancing the levels of different enzymes, improving the efficiency of cytochrome P450 enzymes by co-expressing redox partners, and addressing potential toxicity of intermediates. biorxiv.org The development of CRISPR-Cas9 genome editing tools has facilitated the integration of large gene cassettes into the yeast genome, enabling the stable expression of entire biosynthetic pathways. biorxiv.org
The heterologous production of MIAs in yeast not only offers a sustainable source of these valuable compounds but also provides a platform for producing novel, "new-to-nature" alkaloids through the feeding of unnatural precursors or the engineering of biosynthetic enzymes. biorxiv.orguniv-tours.frosti.gov For instance, feeding fluorinated tryptamine analogs to engineered yeast strains has resulted in the production of fluorinated catharanthine and tabersonine (B1681870) derivatives. biorxiv.org This opens up exciting possibilities for the discovery of new drugs with improved pharmacological properties.
Application of Secoiridoid Transporters in Engineered Systems
The complex, multi-cellular, and sub-cellular compartmentalization of monoterpenoid indole alkaloid (MIA) biosynthesis in plants like Catharanthus roseus necessitates a sophisticated network of transporters to move intermediates across membranes. springernature.com Harnessing these transporters is a key strategy in metabolic engineering to optimize the production of high-value MIAs in heterologous systems like yeast (Saccharomyces cerevisiae) or alternative plants (Nicotiana benthamiana). researchgate.netresearchgate.net The deployment of secoiridoid transporters in these engineered platforms can help guide biosynthetic pathways, improve product titers, and overcome transport bottlenecks that lead to the formation of undesirable by-products. nih.govbiorxiv.org
Several transporters capable of importing this compound and its precursors have been identified and characterized, offering significant potential for biotechnological applications. oup.comnih.gov These transporters can be deployed in heterologous systems to guide biosynthetic pathways and enhance the yields of valuable MIAs. researchgate.netbiorxiv.org
Key identified secoiridoid transporters include those from the Nitrate/Peptide Family (NPF) and the Multidrug and Toxic Compound Extrusion (MATE) family. researchgate.netnih.gov For instance, three transporters from C. roseus, CrNPF2.4, CrNPF2.5, and CrNPF2.6, have been shown to transport multiple iridoid glucosides, including 7-deoxyloganic acid, loganic acid, loganin, and this compound, across the plasma membrane. oup.comnih.govresearchgate.net Another crucial transporter is CrMATE1, a vacuolar importer responsible for translocating this compound from the cytosol into the vacuole, where the first committed step of MIA biosynthesis—the condensation of this compound and tryptamine to form strictosidine—occurs. springernature.comresearchgate.net
The application of these transporters in engineered systems serves several purposes:
Improving Substrate Availability: By expressing transporters like CrMATE1 in a heterologous host, it is possible to sequester this compound into a specific compartment (e.g., the vacuole in yeast), thereby increasing its localized concentration for subsequent enzymatic reactions. nih.gov
Preventing Metabolic Bottlenecks: In the absence of an efficient transport mechanism, this compound can accumulate in the cytosol. springernature.comnih.gov This accumulation can create a bottleneck, leading to its conversion into undesired side products, such as secologanol, through endogenous enzyme activity. nih.govbiorxiv.org Introducing the appropriate transporter, such as CrMATE1, can prevent this by efficiently shuttling this compound into the desired biosynthetic pathway. biorxiv.org
The table below summarizes key characterized secoiridoid transporters and their potential roles in engineered systems.
| Transporter Name | Family | Source Organism | Substrates Transported | Cellular Location | Potential Application in Engineered Systems |
| CrMATE1 | MATE | Catharanthus roseus | This compound | Tonoplast (Vacuolar Membrane) | Vacuolar import of this compound to increase substrate availability for strictosidine synthesis and prevent cytosolic reduction to secologanol. springernature.comresearchgate.netresearchgate.netnih.gov |
| CrNPF2.4 | NPF | Catharanthus roseus | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | Import of multiple secoiridoid intermediates from the apoplast into the cell in heterologous plant systems. oup.comnih.gov |
| CrNPF2.5 | NPF | Catharanthus roseus | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | Import of secoiridoid pathway intermediates to enhance precursor supply in engineered cells. oup.comnih.gov |
| CrNPF2.6 | NPF | Catharanthus roseus | 7-deoxyloganic acid, Loganic acid, Loganin, this compound | Plasma Membrane | High-affinity import of iridoid glucosides to channel precursors into the biosynthetic pathway. oup.comnih.gov |
Research Challenges and Future Perspectives in Metabolic Engineering
Despite significant advances in elucidating the this compound biosynthetic pathway, its reconstruction in heterologous hosts for industrial-scale production remains a formidable challenge. mdpi.comoup.com Overcoming these hurdles is central to the future of MIA metabolic engineering.
Current Research Challenges:
Pathway Complexity and Compartmentalization: The biosynthesis of this compound and subsequent MIAs is spread across multiple cell types and subcellular organelles in the native plant. biorxiv.orgmdpi.com Mimicking this intricate spatial and temporal regulation in a single-celled organism like yeast or even in a heterologous plant is exceptionally difficult and often leads to metabolic imbalances and low yields. nih.govnih.gov
Enzyme Inefficiency and Instability: Many enzymes in the pathway, particularly the cytochrome P450 monooxygenases (CYPs) like this compound synthase (SLS), are membrane-bound and often exhibit poor expression, instability, or low activity in heterologous hosts. biorxiv.orgsemanticscholar.org This frequently results in metabolic bottlenecks, where precursor substrates accumulate. semanticscholar.org For example, inefficient SLS activity was found to be a limiting factor in the production of strictosidine in engineered S. cerevisiae. semanticscholar.org
Intermediate Toxicity and Degradation: Biosynthetic intermediates can be unstable or toxic to the host cells, which can impair cell growth and reduce product yields. nih.govfrontiersin.org The strictosidine aglycone, for example, is an unstable intermediate. frontiersin.org Furthermore, pathway intermediates can be diverted into unintended side pathways by native host enzymes, reducing the carbon flux towards the desired product. nih.govbiorxiv.org
Incomplete Knowledge of Regulation and Transport: While key biosynthetic genes have been identified, the full spectrum of regulatory proteins (like transcription factors) and transport mechanisms that govern the pathway in planta is not completely understood. mdpi.comnih.gov A major challenge has been providing an efficient heterologous platform for the direct characterization of transporters. nih.gov
Future Perspectives:
The future of this compound metabolic engineering will likely rely on the integration of synthetic biology tools, advanced analytical techniques, and a deeper understanding of plant metabolic networks. mdpi.comnih.gov
Advanced Synthetic Biology and Gene Editing: The application of powerful gene-editing tools like CRISPR/Cas9 offers the prospect of overcoming challenges in metabolic regulation. mdpi.com This can be used to optimize precursor supply, downregulate competing pathways, and precisely control the expression levels of biosynthetic genes to ensure a balanced flux.
Enzyme and Transporter Engineering: Directed evolution and protein engineering can be used to improve the stability, specificity, and efficiency of key enzymes like SLS. frontiersin.org Similarly, identifying and engineering transporters will be crucial to control the movement of intermediates and prevent metabolic bottlenecks. researchgate.net The identification of residues that determine substrate selectivity in enzymes offers a path toward creating tailored enzymes for producing specific, high-value MIAs. semanticscholar.org
Host and Systems Optimization: Exploring a wider range of heterologous hosts, including different strains of yeast, bacteria, or plants like Nicotiana benthamiana, may provide more suitable platforms for production. nih.govmaxapress.com Co-culture systems, where different parts of the pathway are engineered into separate microbial strains, could also help manage metabolic burden and toxicity. nih.gov
De Novo Combinatorial Biosynthesis: As knowledge of the biosynthetic machinery grows, there is an exciting prospect of using engineered pathways to create "new-to-nature" alkaloids with potentially improved bioactivity. biorxiv.orgfrontiersin.org This can be achieved by feeding unnatural substrates to the engineered host or by re-engineering enzyme specificity. frontiersin.org
Ultimately, the successful and cost-effective production of this compound and its valuable derivatives will require a multi-pronged approach that combines pathway discovery, enzyme engineering, and the sophisticated optimization of heterologous production systems. mdpi.comnih.gov
Advanced Analytical Methodologies for Secologanin Research
Quantitative Determination Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of secologanin (B1681713) in various biological matrices, including plant tissues and cell cultures. core.ac.uk This technique separates compounds dissolved in a liquid sample, allowing for both qualitative and quantitative analysis of the components. shimadzu.com The basic principle of HPLC involves a mobile phase (a solvent) carrying the sample through a stationary phase (a column). shimadzu.com The differential interactions of the sample components with the stationary phase lead to their separation. shimadzu.com
In the context of this compound analysis, HPLC is often coupled with ultraviolet (UV) detection. core.ac.uk However, a significant challenge in direct HPLC quantification is the potential for co-eluting compounds from complex plant extracts to interfere with the this compound peak, which can lead to inaccuracies. universiteitleiden.nl To enhance selectivity and sensitivity, methods often employ reversed-phase chromatography, sometimes with ion-pairing agents, to achieve clean chromatograms. core.ac.uk While effective, HPLC methods can sometimes be hampered by long separation times and peak broadening. universiteitleiden.nl An HPLC assay has been developed to quantify picomole amounts of related alkaloids in Catharanthus roseus cell cultures. nih.gov
A highly specific and sensitive HPLC-based method involves the enzymatic conversion of this compound to strictosidine (B192452). core.ac.uk In this assay, this compound is condensed with tryptamine (B22526) in a reaction catalyzed by strictosidine synthase (STR). core.ac.uk The resulting strictosidine is then quantified by HPLC. core.ac.uk This method boasts a low detection limit of 15 ng of this compound and simplifies sample extraction due to the high specificity of the STR enzyme. core.ac.uk
| Parameter | Description | Source |
| Principle | Separation of compounds based on differential partitioning between a mobile and stationary phase. | shimadzu.com |
| Detection | Commonly UV detection; can be coupled with other detectors like mass spectrometry. | core.ac.uk |
| Advantage | Robust and widely available for quantification. | rjpharmacognosy.ir |
| Limitation | Potential for peak co-elution in complex mixtures, possible long analysis times. | universiteitleiden.nl |
| Enhanced Method | Enzymatic conversion to strictosidine prior to HPLC analysis increases specificity and sensitivity. | core.ac.uk |
Gas Chromatography (GC) offers another avenue for the analysis of this compound, although it requires a crucial preliminary step: derivatization. universiteitleiden.nl GC is a powerful technique for separating volatile compounds. phenomenex.com Since this compound itself is not sufficiently volatile for direct GC analysis due to its polar nature and high boiling point, it must be chemically modified into a more volatile derivative. universiteitleiden.nlphenomenex.com
Common derivatization techniques for compounds like this compound include acetylation or silylation. universiteitleiden.nl Silylation, for instance, replaces the active hydrogens in polar functional groups (like hydroxyls) with a non-polar trimethylsilyl (B98337) (TMS) group, which lowers the compound's polarity and boiling point, making it suitable for GC analysis. phenomenex.com
While GC analysis of this compound derivatives can be effective, the derivatization step is often considered tedious and time-consuming, adding complexity to the sample preparation process. universiteitleiden.nl
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and direct method for the quantitative analysis of this compound, circumventing the need for derivatization or extensive sample purification. universiteitleiden.nlnih.gov This non-destructive technique provides detailed structural information and allows for accurate quantification by measuring the interaction of atomic nuclei within a magnetic field. mdpi.comwikipedia.org
Quantitative ¹H-NMR (qNMR) is particularly well-suited for this compound determination. nih.gov The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei generating that signal. mdpi.com For this compound, a well-separated signal, such as the one corresponding to the H-9 proton (in the range of δ 7.4-7.5), can be used for quantification. nih.gov
The quantity of this compound in a sample is calculated by comparing the integral of its characteristic peak to the integral of a known amount of an internal standard. nih.gov Gallic acid has been successfully used as an internal standard for this purpose. universiteitleiden.nl A significant advantage of this ¹H-NMR method is its speed and simplicity; it can allow for the quantification of this compound in as little as 5 minutes without requiring pre-purification steps. nih.gov This makes it an efficient alternative to chromatographic methods. universiteitleiden.nl
| Parameter | Value/Description | Source |
| Technique | Quantitative ¹H-Nuclear Magnetic Resonance (q¹H-NMR) | nih.gov |
| Analyzed Signal | Integral of the H-9 proton signal of this compound | nih.gov |
| Chemical Shift | δ 7.4-7.5 | nih.gov |
| Internal Standard | Gallic acid (200 μg) | nih.gov |
| Advantage | Rapid (approx. 5 min), no pre-purification needed, direct analysis | nih.gov |
| Application | Quantification of this compound in crude plant extracts | universiteitleiden.nl |
Enzymatic assays provide a highly specific and sensitive method for quantifying this compound by leveraging the unique substrate specificity of the enzyme Strictosidine Synthase (STR). core.ac.uk STR catalyzes the stereospecific condensation of this compound and tryptamine to form strictosidine, the precursor to a vast array of terpenoid indole (B1671886) alkaloids. core.ac.uksmith.edu
The assay procedure involves incubating a sample extract containing this compound with STR and an excess of tryptamine. core.ac.uk The amount of strictosidine produced is directly proportional to the initial amount of this compound in the sample. The strictosidine is then quantified using a sensitive analytical method, typically HPLC. core.ac.uknih.gov
A key advantage of this method is its high selectivity for this compound, which minimizes interference from other compounds in crude plant extracts and simplifies sample preparation. core.ac.uk The assay is sensitive enough to detect this compound at nanogram levels. core.ac.uk To ensure accuracy, control incubations are performed where the reaction is stopped at time zero. core.ac.uk Researchers have successfully used STR isolated from transgenic Nicotiana tabacum cells to quantify this compound in various plant species. core.ac.uk
| Step | Description | Source |
| 1. Reaction Setup | Sample extract is incubated with Strictosidine Synthase (STR), tryptamine, and buffer. | core.ac.ukrsc.org |
| 2. Incubation | The mixture is incubated (e.g., 30 min at 30°C) to allow for the enzymatic reaction. | core.ac.uk |
| 3. Reaction Quenching | The reaction is stopped, often by adding an acid like trichloroacetic acid. | core.ac.uk |
| 4. Quantification | The product, strictosidine, is quantified using HPLC. | core.ac.uknih.gov |
| 5. Control | A control sample is prepared where the reaction is stopped at time zero for baseline comparison. | core.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound and its related pathway intermediates. nih.gov This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, which identifies compounds based on their mass-to-charge ratio (m/z). researchgate.net
LC-MS is particularly valuable for identifying and quantifying low-abundance metabolites within complex biological extracts. nih.gov In this compound research, LC-MS has been used to analyze extracts from various plant tissues to identify not only this compound but also its precursors like loganin (B1675030) and loganic acid, and downstream products. pnas.org For instance, LC-MS analysis of Catharanthus roseus stem tissue successfully identified this compound along with other terpenoid indole alkaloids. pnas.org
The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting a selected ion and analyzing its product ions, which confirms the compound's identity. researchgate.net Multiple Reaction Monitoring (MRM) is a targeted LC-MS/MS technique that offers high sensitivity and is used for the quantitative analysis of specific pathway intermediates. For example, MRM was used to monitor the conversion of loganin to this compound, detecting the specific mass transitions for each compound. researchgate.net
Comprehensive Metabolite Profiling Approaches
Metabolomics, the large-scale study of small molecules within a biological system, offers a holistic view of the metabolic state of an organism. In the context of this compound research, comprehensive metabolite profiling is used to understand how the levels of this compound and related compounds change in response to various stimuli, such as pathogen infection or genetic modification. nih.govnih.gov
¹H-NMR spectroscopy and LC-MS are the primary analytical platforms for plant metabolomics. nih.govnih.gov ¹H-NMR-based metabolomics, combined with multivariate data analysis techniques like Principal Component Analysis (PCA), has been used to discriminate between healthy and phytoplasma-infected Catharanthus roseus leaves. nih.gov These studies revealed that infection leads to an increase in metabolites associated with the terpenoid indole alkaloid pathway, including this compound and loganic acid. nih.gov
Untargeted LC-MS-based metabolomics provides a broader screen of the metabolome. plos.org For example, an untargeted approach using LC-ESI-TOF-MS (Liquid Chromatography-Electrospray Ionization-Time-of-Flight-Mass Spectrometry) was employed to profile the metabolites in Mitragyna speciosa leaves, successfully annotating this compound among numerous other compounds. plos.org These comprehensive profiling methods are crucial for discovering novel compounds, understanding metabolic networks, and identifying regulated steps in biosynthetic pathways. researchgate.netnih.gov
Reverse Genetics Techniques for Functional Gene Characterization (e.g., Virus-Induced Gene Silencing (VIGS))
Reverse genetics is an indispensable approach in molecular biology that seeks to understand the function of a gene by analyzing the phenotypic effects of its altered DNA sequence. news-medical.net This strategy is particularly valuable in the study of non-model organisms like medicinal plants that produce this compound. news-medical.netnih.gov Techniques such as targeted gene disruption, gene replacement, and gene silencing allow researchers to investigate the specific roles of candidate genes within the this compound biosynthetic pathway. nih.gov
One of the most effective and widely used reverse genetics tools for this purpose is Virus-Induced Gene Silencing (VIGS). nih.gov VIGS leverages a plant's natural antiviral defense mechanism, known as post-transcriptional gene silencing (PTGS), to suppress the expression of a target gene. mdpi.com In this method, a viral vector, commonly based on the Tobacco Rattle Virus (pTRV), is engineered to carry a small fragment of the gene of interest. nih.govmdpi.com When introduced into the plant, the viral replication process produces double-stranded RNA, which the plant's cellular machinery recognizes and cleaves into small interfering RNAs (siRNAs). mdpi.com These siRNAs then guide the degradation of the corresponding endogenous messenger RNA (mRNA) of the target gene, effectively "silencing" it. mdpi.comapsnet.org
The power of VIGS lies in its ability to rapidly assess gene function in planta, bypassing the need for stable plant transformation, which can be time-consuming and challenging in many species. nih.gov By observing the metabolic and phenotypic changes that occur after silencing a specific gene, researchers can infer its function.
Key Research Findings from VIGS Studies:
Confirmation of Biosynthetic Gene Function: VIGS has been successfully used to confirm the in vivo roles of several genes in the this compound and downstream monoterpenoid indole alkaloid (MIA) pathways in Catharanthus roseus. For instance, silencing known vindoline (B23647) biosynthetic genes demonstrated the utility and reliability of the VIGS approach in this plant. nih.gov
Identification of Transporters: Researchers have employed VIGS to identify and characterize transporters involved in the subcellular compartmentation of the MIA pathway. Silencing of CrMATE1, a multidrug and toxic compound extrusion (MATE) transporter in C. roseus, led to a decrease in this compound and an accumulation of its reduced form, secologanol, suggesting CrMATE1's role as a vacuolar importer of this compound. biorxiv.orguea.ac.uk
Elucidation of Enzyme Function: In Camptotheca acuminata, VIGS was used to confirm the primary and secondary roles of CaSLSs-like genes in secoiridoid metabolism. researchgate.net Efficient silencing of CaSLAS2 provided in planta evidence for its function in the pathway. researchgate.net
Table 1: Examples of VIGS Applications in this compound-Related Research
| Target Gene/Protein | Plant Species | Observed Effect of Silencing | Inferred Function |
|---|---|---|---|
| CrMATE1 | Catharanthus roseus | 73-80% reduction in CrMATE1 expression; decrease in this compound content and increase in secologanol. biorxiv.org | Vacuolar importer of this compound. biorxiv.org |
| CaSLAS2 | Camptotheca acuminata | Transcriptional downregulation; altered metabolite profile. researchgate.net | Primary role in secoiridoid metabolism. researchgate.net |
| Vindoline Biosynthetic Genes | Catharanthus roseus | Altered alkaloid profiles consistent with known pathway. nih.gov | Confirmed in vivo function of previously characterized enzymes. nih.gov |
| CrNPF2.9 | Catharanthus roseus | 20-fold accumulation of strictosidine. uea.ac.uk | Exporter of strictosidine from the vacuole. uea.ac.uk |
Integrated Multi-Omics Analysis (Transcriptomics, Proteomics, Metabolomics)
To gain a comprehensive understanding of the intricate regulatory networks governing this compound biosynthesis, researchers are increasingly turning to integrated multi-omics approaches. nih.govmdpi.com This strategy combines data from transcriptomics (the study of all RNA transcripts), proteomics (the study of all proteins), and metabolomics (the study of all metabolites) to construct a holistic view of the biological system. mdpi.comntu.edu.sg By correlating changes at the gene expression, protein, and metabolite levels, scientists can identify novel enzymes, transporters, and regulatory factors in the this compound pathway. nih.govmdpi.com
Transcriptomics: Transcriptome sequencing (RNA-Seq) has become a fundamental tool for gene discovery in plants that produce this compound, such as Catharanthus roseus and Camptotheca acuminata. plos.orgplos.org By sequencing the complete set of RNA transcripts in different tissues or under various conditions, researchers can identify genes that are co-expressed with known pathway genes. plos.orgmdpi.com This "guilt-by-association" approach has been instrumental in identifying candidate genes for previously uncharacterized steps in the pathway. mdpi.com For example, deep transcriptome sequencing in C. roseus led to the identification of genes encoding geraniol (B1671447) synthase and iridoid synthase, which are involved in the early steps of this compound biosynthesis. plos.org Furthermore, re-processing and careful assembly of transcriptome data have allowed for the discovery of important enzyme isoforms, such as a second this compound synthase (SLS2) in C. roseus, highlighting the complexity of pathway regulation. nih.govresearchgate.net
Proteomics: Proteomics provides a direct link between the genome and the metabolome by analyzing the entire protein complement of a cell or tissue. nih.gov Two-dimensional gel electrophoresis followed by mass spectrometry (MS) or more advanced MS-based quantitative approaches can identify and quantify proteins. nih.govresearchgate.net In this compound research, proteomics has been used to identify enzymes and regulatory proteins that accumulate under conditions of high alkaloid production. researchgate.net For example, proteomic analysis of a C. roseus cell line that accumulates this compound led to the identification of two isoforms of strictosidine synthase and tryptophan synthase, key enzymes in the MIA pathway. researchgate.net This approach can effectively narrow down the list of candidate proteins for further functional characterization. nih.gov
Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. hep.com.cn Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to profile the metabolome. hep.com.cnuniversiteitleiden.nl In the context of this compound, metabolomic analysis helps to characterize the metabolic phenotype of plants, identifying not only this compound itself but also its precursors (e.g., loganin, loganic acid) and downstream products. hep.com.cn Feeding experiments using isotope-labeled compounds, such as 13C-glucose, followed by NMR analysis, have been crucial in elucidating that the methylerythritol phosphate (B84403) (MEP) pathway, not the mevalonate (B85504) pathway, is the primary route for this compound biosynthesis in C. roseus. hep.com.cnuniversiteitleiden.nl
Integrated Analysis: The true power of omics technologies is realized when they are integrated. mdpi.comntu.edu.sg By combining transcriptomic and metabolomic data from the same samples, researchers can build gene-to-metabolite networks. ntu.edu.sgresearchgate.net This has been applied to study the this compound and strictosidine biosynthetic pathways in Jasminum elongatum, where wounding induced changes at both the transcriptional and metabolite levels. ntu.edu.sg A multi-omics approach in C. roseus, integrating genomics, single-cell RNA-sequencing, and single-cell metabolomics, provided unprecedented resolution, revealing cell-type-specific partitioning of the MIA pathway and facilitating the identification of a this compound transporter. nih.gov This integrated systems biology approach is essential for untangling the complex spatial and temporal regulation of this compound biosynthesis. nih.govbohrium.com
Table 2: Summary of Integrated Omics Applications in this compound Research
| Omics Combination | Plant/Cell System | Key Findings | Reference |
|---|---|---|---|
| Transcriptomics & Metabolomics | Jasminum elongatum | Constructed a gene-metabolite network; revealed spatial separation of a key regulatory enzyme (7-DLGT) upon wounding. | ntu.edu.sg |
| Genomics, Transcriptomics, Proteomics, Metabolomics | Camptotheca acuminata | Isolated and functionally characterized five CaSLSs-like homologous genes from an integrative multi-omics database. | researchgate.netnih.gov |
| Genomics, single-cell RNA-seq, single-cell Metabolomics | Catharanthus roseus | Identified clusters of MIA biosynthetic genes; revealed cell-type-specific partitioning of the pathway; identified a this compound transporter. | nih.gov |
| Transcriptomics & Metabolomics | Hedyotis diffusa | Analyzed key regulatory genes of the iridoid pathway and predicted post-modification networks. | frontiersin.org |
Ecological and Evolutionary Aspects
Evolutionary History of the Secoiridoid Biosynthetic Pathway
The biosynthesis of secologanin (B1681713) is a complex process involving multiple enzymatic steps, and its evolutionary history is a fascinating example of how plants have developed intricate chemical defense mechanisms. The secoiridoid pathway, which produces this compound, is believed to have evolved from the broader iridoid biosynthetic pathway. Iridoids are a large group of monoterpenoid compounds characterized by a cyclopentan-[C]-pyran skeleton. Secoiridoids are distinguished by the oxidative cleavage of the 7,8-bond of this cyclopentane (B165970) ring. scielo.br
The evolutionary journey of this pathway can be traced through the diversification of key enzymes. The formation of the iridoid skeleton is thought to begin from the iridodial (B1216469) cation, which then diversifies into numerous routes. scielo.br The secoiridoid pathway, specifically leading to this compound, is one such diversification. scielo.br This pathway is particularly prominent in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae, where this compound serves as a crucial precursor for the biosynthesis of a vast array of monoterpenoid indole (B1671886) alkaloids (MIAs). semanticscholar.org
Studies have revealed that the iridoid pathways in plants and insects evolved independently, showcasing a remarkable instance of convergent evolution where different organisms develop similar biochemical solutions to environmental challenges. pnas.org Within the plant kingdom, the evolution of the secoiridoid pathway has involved the recruitment and modification of enzymes from more general metabolic pathways. For example, cytochrome P450 monooxygenases (CYP450s) and short-chain dehydrogenase/reductase (SDR) enzymes have been adapted to perform specific reactions within the pathway. pnas.org
The complete elucidation of the secoiridoid pathway in Catharanthus roseus has provided significant insights into its evolution. universiteitleiden.nl This pathway begins with the conversion of geranyl diphosphate (B83284) (GPP), a universal monoterpene precursor, into this compound through a series of ten enzymatic reactions. nih.gov The initial steps, occurring in internal phloem-associated parenchyma (IPAP) cells, lead to the formation of loganic acid. universiteitleiden.nlnih.gov This intermediate is then transported to the leaf epidermis, where the final two steps, catalyzed by loganic acid O-methyltransferase (LAMT) and this compound synthase (SLS), take place. universiteitleiden.nl This spatial separation of biosynthetic steps highlights the complex regulatory and transport mechanisms that have co-evolved with the pathway itself. nih.gov
Interestingly, variations in the secoiridoid pathway exist across different plant lineages. For instance, in Camptotheca acuminata, which produces the anti-tumor compound camptothecin (B557342), the pathway diverges. Instead of converting loganic acid to loganin (B1675030), as seen in C. roseus, C. acuminata utilizes two secologanic acid synthases (SLASs) to convert loganic acid directly to secologanic acid. researchgate.net This functional divergence of the LAMT gene and the positive evolution of SLAS genes in C. acuminata underscore the evolutionary plasticity of this pathway, allowing for the production of different bioactive compounds. researchgate.net
The independent evolution of ipecac alkaloid biosynthesis in two distantly related plants, Carapichea ipecacuanha (Gentianales) and Alangium salviifolium (Cornales), further illustrates the parallel evolution of pathways utilizing secoiridoid precursors. researchgate.netbiorxiv.org While both plants produce the same final alkaloids, they use different monoterpene precursors: C. ipecacuanha uses this compound, whereas A. salviifolium uses secologanic acid. biorxiv.org Phylogenetic analyses of the enzymes involved confirm that their biosynthetic pathways evolved independently. researchgate.netbiorxiv.org
The study of the secoiridoid biosynthetic pathway's evolution provides a clear example of how plants generate chemical diversity. Through gene duplication, functional divergence, and the evolution of complex regulatory networks, plants have harnessed this pathway to produce a wide range of specialized metabolites that play crucial roles in their interaction with the environment.
Functional Divergence of Homologous Genes in this compound Biosynthesis
The evolution of the this compound biosynthetic pathway has been significantly shaped by the functional divergence of homologous genes, particularly within the cytochrome P450 (CYP450) superfamily. This divergence allows for the creation of novel enzymatic functions and, consequently, the production of a diverse array of specialized metabolites.
A key enzyme in the final steps of this compound biosynthesis is this compound synthase (SLS), a CYP450 enzyme belonging to the CYP72A subfamily. nih.govresearchgate.net SLS catalyzes the ring-opening of loganin to form this compound. nih.gov However, studies in various plant species have revealed the existence of multiple homologous genes to SLS, and these homologs often exhibit functional differences.
In Camptotheca acuminata, researchers have identified several SLS-like homologous genes. nih.gov Functional characterization of these genes has shown that they are involved in the biosynthesis of diverse metabolites within the secoiridoid pathway. nih.gov For instance, instead of a functional loganic acid O-methyltransferase (LAMT) that converts loganic acid to loganin, C. acuminata possesses two secologanic acid synthases (SLASs). These enzymes, which are homologous to SLS, convert loganic acid into secologanic acid. researchgate.net This represents a significant functional divergence, as the substrate and product differ from the canonical pathway found in plants like Catharanthus roseus. The SLAS enzymes in Camptotheca are bifunctional, capable of catalyzing both the hydroxylation of 7-deoxyloganic acid and the subsequent C-C bond scission to form secologanic acid. researchgate.net
Further investigation into the SLS-like genes in C. acuminata revealed that different homologs have distinct roles and expression patterns. For example, CaSLAS2 was found to be the major contributor to camptothecin biosynthesis and was highly expressed in various tissues, particularly in young leaves. researchgate.netnih.gov In contrast, another homolog, CaSLS5, was poorly expressed. researchgate.netnih.gov This suggests a degree of redundancy and specialization among these homologous enzymes. researchgate.net
The functional divergence is not limited to substrate preference. In C. roseus, two isoforms of SLS, SLS1 and SLS2, have been identified. nih.gov Both isoforms can produce this compound, but they also produce secoxyloganin, indicating a broader substrate and product range than initially thought. nih.gov The expression patterns of these two isoforms also differ, with SLS2 being the predominant form in most organs associated with MIA biosynthesis, while SLS1 expression is more restricted. nih.gov This suggests that these isoforms may have distinct, albeit overlapping, roles in the plant.
The molecular basis for this functional divergence often lies in subtle changes in the amino acid sequence of the enzymes. Studies combining molecular modeling and ancestral sequence reconstruction have identified key amino acid residues that determine the substrate selectivity of SLS versus SLAS enzymes in C. acuminata. nih.gov Specifically, mutations in the substrate recognition sequence 1 (SRS1) were found to toggle the selectivity between loganin and loganic acid. nih.gov A His131Phe mutation favored this compound production, while a His132Asp mutation favored secologanic acid production. nih.gov
The existence and functional divergence of these homologous genes highlight the evolutionary mechanisms that drive the chemical diversity of the iridoid pathway. nih.gov By duplicating and modifying existing genes, plants can create new enzymatic functions, leading to the production of a wider range of specialized metabolites that can be adapted for various ecological roles.
Adaptive Significance of this compound Biosynthesis in Plant Defense
The production of this compound and its downstream derivatives, particularly monoterpenoid indole alkaloids (MIAs), plays a crucial role in the plant's defense against herbivores and pathogens. ontosight.ainumberanalytics.com This chemical defense system is a significant adaptive trait that enhances plant survival and fitness. ontosight.ai
This compound itself is a key intermediate, and its true defensive power is often realized when it is combined with other precursors to form more complex and toxic compounds. researchgate.net The condensation of this compound with tryptamine (B22526) forms strictosidine (B192452), the universal precursor for the thousands of known MIAs. nih.govresearchgate.net Many of these MIAs are toxic or unpalatable to a wide range of organisms. numberanalytics.com
The adaptive significance of this pathway is evident in the plant's response to environmental threats. For example, the production of alkaloids can be upregulated in response to herbivore attacks, a process often mediated by signaling molecules like jasmonic acid. numberanalytics.com Genes involved in this compound biosynthesis, such as Crdxs and Crcpr in Catharanthus roseus, have been shown to be upregulated by methyl jasmonate, alongside other genes in the MIA biosynthetic pathway. nih.gov This inducible defense mechanism allows the plant to allocate resources to defense only when needed, conserving energy in the absence of threats.
The spatial and temporal regulation of this compound and MIA biosynthesis is also a key aspect of its adaptive significance. In C. roseus, the final steps of this compound synthesis and the subsequent formation of strictosidine occur in the epidermal cells of aerial organs. nih.gov The resulting strictosidine accumulates in the vacuole. nih.gov This compartmentalization serves a dual purpose. Firstly, it sequesters potentially toxic compounds away from the plant's own metabolic machinery. Secondly, it creates a "trigger mechanism" for defense. google.com Upon tissue damage by a herbivore or pathogen, the vacuolar membrane is disrupted, bringing the stored strictosidine into contact with the enzyme strictosidine β-glucosidase (SGD), which is located in the nucleus. nih.govgoogle.com The deglucosylation of strictosidine produces a highly reactive aglycone that can cross-link proteins, effectively acting as an anti-microbial and anti-herbivore agent. researchgate.netgoogle.com
Furthermore, the diversity of MIAs derived from this compound allows for a broad-spectrum defense. Different alkaloids can have different modes of action and target different organisms, providing a more robust defense than a single compound could. This chemical diversity is a result of the evolutionary pressures exerted by a variety of herbivores and pathogens.
Q & A
Q. What is the biosynthetic pathway of secologanin, and what enzymatic steps are critical for its production?
this compound is synthesized via the iridoid pathway, where loganin undergoes oxidative cleavage by this compound synthase (SLS, CYP72A1), a cytochrome P450 enzyme. Methodologically, researchers can validate this pathway using heterologous expression systems (e.g., engineered yeast strains expressing SLS) combined with HPLC-MS to track metabolite intermediates . Knockout studies of CYP72A1 in plant models (e.g., Catharanthus roseus) can further confirm enzyme specificity.
Q. How can this compound be structurally characterized and quantified in plant extracts?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY) is used to confirm the glycosidic bond and this compound’s open-ring monoterpene structure. Quantification requires calibration curves with authenticated standards, and purity must be verified via melting point analysis or chromatographic retention times .
Q. What are the primary biological roles of this compound in planta?
Beyond its role as a precursor for monoterpene indole alkaloids (MIAs), this compound exhibits defense-related functions. Researchers can investigate its ecological roles using herbivory assays (e.g., insect feeding trials) and transcriptomic analysis of stress-responsive genes. Localization studies via fluorescence in situ hybridization (FISH) or immunohistochemistry in plant tissues can map its spatial accumulation .
Advanced Research Questions
Q. How can cell-specific accumulation of this compound be reconciled with uniform expression of biosynthetic genes in single-cell transcriptomic data?
Single-cell metabolomics (scMS) and RNA-seq data from Catharanthus roseus reveal discrepancies: this compound accumulates in idioblasts despite uniform SLS expression in epidermal cells. To resolve this, researchers should employ transport inhibition assays (e.g., using vesicle trafficking inhibitors like brefeldin A) or CRISPR-Cas9 knockout models targeting putative transporter genes. Spatial metabolomics (MALDI-TOF imaging) can further map metabolite distribution .
Q. What experimental strategies address contradictions in this compound’s dual roles as a biosynthetic intermediate and defense compound?
Hypothesis-driven approaches include:
- Dose-response experiments : Apply purified this compound to pathogen/pest models to quantify defense efficacy (e.g., LC₅₀ assays).
- Tracer studies : Use ¹³C-labeled loganin to track this compound flux into MIAs versus defense-related pathways via isotope-ratio MS.
- Gene co-expression networks : Integrate transcriptomic and metabolomic datasets to identify regulatory nodes balancing biosynthesis and defense .
Q. How can researchers optimize heterologous this compound production in microbial systems while avoiding toxicity?
Strategies include:
- Compartmentalization : Engineer yeast peroxisomes or bacterial microcompartments to sequester reactive intermediates.
- Dynamic regulation : Use inducible promoters (e.g., GAL1/GAL10) to decouple growth and production phases.
- Toxicity screens : Perform RNA-seq on stressed microbial cultures to identify resistance genes (e.g., efflux pumps). Validate with adaptive laboratory evolution (ALE) .
Q. What statistical methods are appropriate for analyzing this compound’s correlation with ecological variables in field studies?
Use multivariate analysis (e.g., PCA or PLS-DA) to link this compound levels to environmental factors (soil pH, light exposure). For causal inference, structural equation modeling (SEM) can disentangle direct/indirect effects. Bootstrapping or Bayesian hierarchical models account for spatial autocorrelation in plant populations .
Methodological Guidance
Q. How should researchers validate this compound’s interaction with proposed enzymatic targets in vitro?
- Enzyme kinetics : Purify recombinant SLS via affinity chromatography and measure Kₘ and Vₘₐₓ for loganin using spectrophotometric assays (e.g., NADPH depletion at 340 nm).
- Inhibitor studies : Test substrate analogs (e.g., 7-deoxyloganin) for competitive inhibition via Dixon plots.
- X-ray crystallography : Resolve SLS-loganin co-crystal structures to identify active-site residues .
Q. What controls are essential when quantifying this compound in complex matrices (e.g., plant sap or microbial lysates)?
- Internal standards : Deuterated this compound (d₃-secologanin) corrects for ionization efficiency variations in MS.
- Matrix-matched calibration : Spike this compound into blank matrices to account for ion suppression/enhancement.
- Blinded analysis : Randomize sample order and include negative controls (e.g., SLS-knockout extracts) to prevent bias .
Q. How can researchers ensure reproducibility in this compound transport studies across laboratories?
- Standardized protocols : Publish detailed methods for membrane vesicle isolation and transport assays (e.g., buffer composition, pH).
- Inter-lab validation : Share reference samples (e.g., stable isotope-labeled this compound) via repositories like Addgene.
- Metadata reporting : Adhere to MIAME/MIMARKS guidelines for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
